3-Aminobutanoic acid

Catalog No.
S560058
CAS No.
541-48-0
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobutanoic acid

CAS Number

541-48-0

Product Name

3-Aminobutanoic acid

IUPAC Name

3-aminobutanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

OQEBBZSWEGYTPG-UHFFFAOYSA-N

SMILES

Array

solubility

1000 mg/mL at 25 °C

Synonyms

3-Aminobutanoicacid;DL-3-Aminobutyricacid;541-48-0;3-Aminobutyricacid;beta-Aminobutyricacid;2835-82-7;Butanoicacid,3-amino-;BABA;DL-beta-homo-alanine;3-methyl-beta-alanine;DL-3-AMINO-N-BUTYRICACID;DL-3-aminobutanoicacid;Butyricacid,3-amino-;DL-.beta.-Aminobutyricacid;CHEBI:37081;OQEBBZSWEGYTPG-UHFFFAOYSA-N;EINECS208-783-2;EINECS220-617-0;SBB065941;3-amino-butyricacid;AI3-26821;(+/-)-3-Aminobutyricacid;dl-beta-Amino-n-butyricacid;Carbocreatine;3-azanylbutanoicacid

Canonical SMILES

CC(CC(=O)O)N

The exact mass of the compound 3-Aminobutanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.70 m1000 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77380. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of beta-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminobutanoic acid is a non-proteinogenic, chiral beta-amino acid. Unlike its more common isomer, the neurotransmitter 4-aminobutanoic acid (GABA), the placement of the amino group at the beta-position (C3) creates a stereocenter, making it a valuable chiral building block for pharmaceuticals and other complex molecules. [REFS-1, REFS-2] Its structural distinction from GABA and the achiral beta-amino acid, β-alanine, is critical for its specific applications in stereoselective synthesis, as a precursor for uniquely structured polymers (foldamers), and as a modulator of biological systems, including plant defense mechanisms. [REFS-3, REFS-4]

Direct substitution of 3-aminobutanoic acid with its isomers, such as 4-aminobutanoic acid (GABA) or 2-aminobutanoic acid, or with achiral analogs like β-alanine, fails in applications where stereochemistry and specific molecular geometry are critical. The position of the amino group at C3, and the resulting chirality, dictates its utility as a precursor for specific, high-value chiral intermediates in pharmaceutical manufacturing, such as the antiretroviral drug dolutegravir. [REFS-1, REFS-2] This specific arrangement is non-negotiable for achieving the required three-dimensional structure in foldamer research and for eliciting precise biological responses, such as the potentiation of plant defense mechanisms, where structural recognition is key. [3] Using an incorrect isomer would lead to a completely different molecular entity, failure of the synthetic route, or loss of biological function.

Essential Chiral Precursor for High-Value APIs: Enabling Synthesis Where Achiral Analogs Fail

The (R)-enantiomer of 3-aminobutanoic acid is a critical raw material for synthesizing the antiretroviral drug dolutegravir. [1] Its specific stereochemistry is essential for constructing the drug's chiral framework. Alternative starting materials, such as the achiral GABA (4-aminobutanoic acid) or β-alanine, lack the required stereocenter and cannot be used in established, efficient synthetic routes that rely on this specific chiral pool material. [2] The use of (R)-3-aminobutanoic acid allows for a more direct and cost-effective synthesis compared to methods that require introducing chirality later in the process. [2]

Evidence DimensionSuitability as a Chiral Precursor for Dolutegravir Synthesis
Target Compound DataServes as a direct, commercially viable chiral pool starting material for (R)-3-aminobutanol, a key intermediate for dolutegravir.
Comparator Or Baseline4-Aminobutanoic acid (GABA) and β-Alanine: Unsuitable for direct use as they are achiral and cannot provide the necessary stereocenter.
Quantified DifferenceQualitatively absolute; the synthesis is not viable with achiral isomers.
ConditionsIndustrial synthesis of pharmaceutical active ingredients (APIs).

For pharmaceutical manufacturing, procuring the correct chiral isomer is a non-negotiable step that dictates the feasibility and cost-efficiency of the entire synthesis.

Demonstrated Efficacy as a Plant Defense Primer in Agricultural Formulations

3-Aminobutanoic acid, widely known in agricultural science as β-aminobutyric acid (BABA), is a potent priming agent that induces disease resistance in a broad range of plants against various pathogens. [1] For example, treatment with 25 mM BABA conferred remarkable decay tolerance in strawberry fruit during cold storage. [2] In mango fruit, BABA treatment effectively inhibited the expansion of anthracnose lesions caused by *Colletotrichum gloeosporioides*. [3] This well-documented bioactivity is specific to its structure and is not a generic property of other amino acids, making it a reliable choice for developing plant resistance-inducing formulations.

Evidence DimensionEfficacy in Inducing Plant Disease Resistance
Target Compound DataEffectively inhibits anthracnose in mango and confers decay tolerance in strawberry at millimolar concentrations.
Comparator Or BaselineUntreated controls: Showed significantly larger lesion development and decay.
Quantified DifferenceQualitatively significant reduction in disease symptoms and lesion size compared to baseline.
ConditionsPostharvest treatment of mango and strawberry fruit against fungal pathogens.

For agrochemical formulators, BABA's proven, broad-spectrum efficacy provides a reliable, non-fungicidal option to enhance crop resilience, a function not offered by its close chemical isomers.

Structurally Distinct from GABA with Differentiated GABA Receptor Activity

While structurally related to the primary inhibitory neurotransmitter GABA (4-aminobutanoic acid), 3-aminobutanoic acid exhibits distinct pharmacological properties. Studies comparing GABA analogs at GABAA and GABAB receptor sites show that the precise positioning of the amino and carboxyl groups, along with stereochemistry, is critical for binding affinity. [1] For example, at GABAB sites, the (R)-enantiomers of analogs are often more potent, and small structural changes can significantly alter or abolish receptor interaction. [1] This demonstrates that 3-aminobutanoic acid is not a direct biological equivalent to GABA and must be evaluated as a distinct entity for probing GABAergic systems.

Evidence DimensionGABA Receptor Binding and Activity
Target Compound DataActs as a distinct structural analog of GABA, with its own unique (and weaker) interaction profile with GABA receptors.
Comparator Or BaselineGABA (4-Aminobutanoic acid): The endogenous, high-affinity ligand for GABA receptors. [<a href="https://www.ncbi.nlm.nih.gov/books/NBK28242/" target="_blank">2</a>]
Quantified DifferenceWhile direct Ki values are not readily available in the search results, studies on close analogs like (R)- and (S)-3-hydroxy-4-aminobutyric acid show dramatic, order-of-magnitude differences in affinity based on stereochemistry and functional group position, confirming non-interchangeability. [<a href="https://pubmed.ncbi.nlm.nih.gov/3016149/" target="_blank">1</a>]
ConditionsIn vitro radioligand binding assays using rat brain membrane preparations.

Researchers in neuroscience or pharmacology must procure the specific isomer (3- vs. 4-aminobutanoic acid) relevant to their hypothesis, as they are not interchangeable probes for the GABAergic system.

Chiral Starting Material for Pharmaceutical Synthesis

This compound is the right choice for synthetic routes requiring a C4 amino acid backbone with a defined stereocenter at the C3 position. It is particularly suitable as a cost-effective starting material for the synthesis of (R)-3-aminobutanol, a key intermediate in the manufacturing of the HIV integrase inhibitor dolutegravir, where achiral substitutes like GABA are non-viable. [REFS-1, REFS-2]

Development of Agricultural Biostimulants and Crop Protectants

As a well-documented plant defense primer (BABA), this compound is ideal for formulating products aimed at enhancing crop resilience to a wide range of fungal and bacterial pathogens. Its proven ability to induce systemic acquired resistance makes it a preferred choice over structurally similar but biologically inactive amino acids for integrated pest management programs. [3]

Probing Structure-Activity Relationships at GABA Receptors

For neuropharmacology research, 3-aminobutanoic acid serves as a crucial structural comparator to GABA. Its use allows for the systematic investigation of how the positioning of the amino group along the butyric acid backbone affects receptor binding and function, providing insights that cannot be gained by studying GABA alone. [4]

Precursor for Synthesis of Modified Peptides and Foldamers

As a beta-amino acid, it is a key building block for creating β-peptides and other foldamers with unique, stable secondary structures not accessible with natural alpha-amino acids. The methyl group provides specific steric constraints that influence folding into predictable helical or sheet-like structures, making it a superior choice to unsubstituted β-alanine for designing novel biomaterials. [5]

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 Da

Monoisotopic Mass

103.063328530 Da

Heavy Atom Count

7

Melting Point

193.0 °C

UNII

4282SA5CTS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2835-82-7
541-48-0

Wikipedia

%CE%92-Aminobutyric_acid

General Manufacturing Information

Butanoic acid, 3-amino-: INACTIVE

Dates

Last modified: 08-15-2023

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